REACTION_CXSMILES
|
Cl.N[C:3]1[C:4]([O:13][CH3:14])=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9].N([O-])=[O:16].[Na+].F[B-](F)(F)F.[Na+]>O>[OH:16][C:3]1[C:4]([O:13][CH3:14])=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9] |f:2.3,4.5|
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Name
|
|
Quantity
|
9.06 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C(=O)OC)C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a further 30 minutes the precipitated diazonium salt is collected
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with a little ice-cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with diethyl ether and sucked dry
|
Type
|
ADDITION
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Details
|
Potassium carbonate (1.0 g) is added to trifluoroacetic acid (32 mL) at 0° C.
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Type
|
ADDITION
|
Details
|
followed by the addition of the diazonium salt in one portion
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
then poured into iced water
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC=C(C(=O)OC)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |